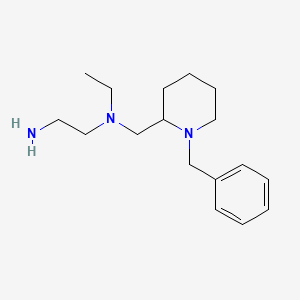

N1-((1-Benzylpiperidin-2-yl)methyl)-N1-ethylethane-1,2-diamine

Description

N1-((1-Benzylpiperidin-2-yl)methyl)-N1-ethylethane-1,2-diamine is a substituted ethane-1,2-diamine derivative characterized by a benzylpiperidinylmethyl group attached to one nitrogen atom, which is further ethylated. The ethane-1,2-diamine backbone provides two amine groups, enabling hydrogen bonding and coordination chemistry. While direct spectroscopic or synthetic data for this compound are absent in the provided evidence, its structural analogs suggest applications in catalysis, corrosion inhibition, or pharmaceuticals .

Properties

IUPAC Name |

N'-[(1-benzylpiperidin-2-yl)methyl]-N'-ethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3/c1-2-19(13-11-18)15-17-10-6-7-12-20(17)14-16-8-4-3-5-9-16/h3-5,8-9,17H,2,6-7,10-15,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVWLTFWQIHBDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CC1CCCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-Benzylpiperidin-2-yl)methyl)-N1-ethylethane-1,2-diamine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Alkylation: The piperidine ring is then alkylated with benzyl halides to introduce the benzyl group at the nitrogen atom.

Introduction of the Ethylethane-1,2-diamine Moiety: This step involves the reaction of the benzylpiperidine intermediate with ethylethane-1,2-diamine under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial processes often include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

N1-((1-Benzylpiperidin-2-yl)methyl)-N1-ethylethane-1,2-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to reduce any unsaturated bonds.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce fully saturated derivatives.

Scientific Research Applications

N1-((1-Benzylpiperidin-2-yl)methyl)-N1-ethylethane-1,2-diamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs with analgesic, anti-inflammatory, or anticancer properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N1-((1-Benzylpiperidin-2-yl)methyl)-N1-ethylethane-1,2-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Notes:

- Substituent Effects: Benzylpiperidine vs. Ethyl vs. Cyclopropyl: Ethyl substituents may increase lipophilicity, while cyclopropyl groups (e.g., in ) enhance metabolic resistance due to their sp³ hybridization. Aromatic vs. Heterocyclic Substitutions: Aromatic substituents (e.g., 4-methoxyphenyl in ) improve UV stability, whereas heterocycles like benzothiazole () or quinoline () enable π-stacking interactions in catalysis or drug binding.

- Synthetic Considerations: Yields for similar compounds range from 65% (e.g., N1-(2-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine, ) to 96% (e.g., quinoline-derived diamines, ).

- Applications: Corrosion Inhibition: Linear polyamines like DETA () outperform mono-substituted diamines due to higher amine density. Catalysis: Bulky substituents (e.g., quinuclidinyl in ) improve enantioselectivity in organocatalysis.

Research Findings and Structural Insights

Spectroscopic Trends :

- NMR : Benzothiazole-substituted diamines () show downfield shifts for NH protons (~δ 5.5–6.0 ppm) due to electron withdrawal. Piperidine-containing analogs may exhibit distinct aromatic proton signals (δ 7.2–7.5 ppm) and CH2-N resonances (δ 2.5–3.5 ppm).

- IR : Primary amines in ethane-1,2-diamines typically show N-H stretches at 3300–3500 cm⁻¹, while secondary amines (e.g., N1-ethyl group) absorb near 2800–3000 cm⁻¹ .

Computational Correlations :

- DFT studies () reveal that amine-rich structures (e.g., TETA, PEHA) have higher HOMO energies, enhancing adsorption on metal surfaces for corrosion inhibition. The target compound’s benzylpiperidine group may similarly improve surface binding via π-electron interactions.

Biological Activity

N1-((1-Benzylpiperidin-2-yl)methyl)-N1-ethylethane-1,2-diamine, with CAS number 1353952-59-6, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and potential applications based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 275.43 g/mol. The compound features a benzylpiperidine moiety which is known for its interaction with various neurotransmitter receptors.

Affinity for Receptors

Research indicates that compounds similar to this compound exhibit significant binding affinity to sigma receptors. A related study synthesized a series of derivatives that showed high affinity for sigma1 receptors (Ki values ranging from 3.56 nM to 240 nM for sigma2 receptors) . While specific data on the compound is limited, the structural similarities suggest it may also possess notable sigma receptor activity.

Neuropharmacological Effects

The biological activity of benzylpiperidine derivatives has been linked to neuropharmacological effects, including modulation of pain perception and potential antidepressant properties. These effects are often mediated through interactions with dopamine and serotonin receptors .

Case Studies and Experimental Findings

While direct case studies specifically targeting this compound are scarce, insights can be drawn from related compounds:

| Compound Name | Sigma 1 Ki (nM) | Sigma 2 Ki (nM) | D2/D3 Affinity (IC50 nM) |

|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 | >10,000 |

| 2-fluoro-substituted analogue | 3.56 | 667 | >10,000 |

This table illustrates the binding affinities observed in related compounds, suggesting that this compound may exhibit similar properties due to its structural characteristics.

Potential Applications

Given its structural profile and receptor affinity, this compound could have applications in:

- Neuroimaging : As a potential radiotracer for positron emission tomography (PET) due to its selectivity for sigma receptors.

- Therapeutic Development : Investigating its effects on mood disorders or pain management by modulating neurotransmitter systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-((1-Benzylpiperidin-2-yl)methyl)-N1-ethylethane-1,2-diamine, and how can purity be optimized?

- Methodology : A common approach involves reductive amination or alkylation of a piperidine precursor. For example, benzylated amines can be reacted with ethylenediamine derivatives under catalytic hydrogenation (e.g., Pt or Pd catalysts) . Purification typically employs column chromatography (silica gel, eluting with EtOAc/hexane gradients) or recrystallization from ethanol. Purity validation via HPLC (C18 column, UV detection at 254 nm) or GC-MS is recommended .

Q. How can structural characterization be performed for this compound, particularly to confirm stereochemistry?

- Methodology : Use a combination of ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to assign proton environments and carbon types. For stereochemical confirmation, NOESY experiments or X-ray crystallography are critical. Software like SHELXL or ORTEP-III can model crystallographic data. Example NMR shifts for similar diamines include δ 2.5–3.5 ppm (piperidine CH₂) and δ 1.2–1.4 ppm (ethyl CH₃) .

Q. What safety protocols are essential when handling this compound?

- Methodology : Use P95/P100 respirators, nitrile gloves, and fume hoods to avoid inhalation/skin contact. Environmental exposure controls (e.g., closed systems, secondary containment) are advised due to potential amine volatility. Acute toxicity data for analogous compounds suggest LD₅₀ > 200 mg/kg (oral, rat), but mutagenicity assays (Ames test) should be prioritized .

Advanced Research Questions

Q. How can conflicting NMR data for diamines be resolved in structural studies?

- Methodology : Contradictions often arise from solvent effects, tautomerism, or impurities. Compare experimental data with computational predictions (DFT-based tools like Gaussian for chemical shifts). For example, discrepancies in CH₂ proton splitting may require variable-temperature NMR to detect dynamic processes . Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency .

Q. What strategies are effective in designing catalytic applications for this diamine in asymmetric synthesis?

- Methodology : Use the compound as a chiral ligand by coordinating to transition metals (e.g., Ru, Pd). Test enantioselectivity in model reactions (e.g., asymmetric hydrogenation of ketones). Optimize reaction conditions (solvent, temperature, metal/ligand ratio) and analyze enantiomeric excess (ee) via chiral HPLC or CD spectroscopy. Reference analogous ligands in patent literature .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., methyltransferases, kinases). Validate binding poses with MD simulations (GROMACS) and free-energy calculations (MM-PBSA). For example, similar diamines inhibit G9a lysine methyltransferase via π-π stacking and hydrogen bonding .

Q. What experimental controls are critical when assessing toxicity in cell-based assays?

- Methodology : Include vehicle controls (DMSO), positive controls (e.g., staurosporine for apoptosis), and cytotoxicity assays (MTT, LDH release). For genotoxicity, combine comet assays with γH2AX foci quantification. Dose-response curves (IC₅₀) should account for potential off-target effects, as seen in structurally related diamines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.